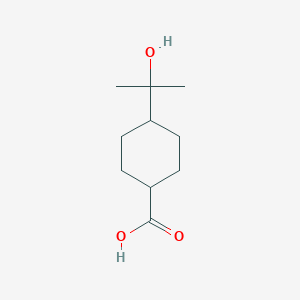

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is also known by its CAS number 183996-92-1 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclohexane ring with a carboxylic acid group and a hydroxy-methyl-ethyl group attached . The exact 3D structure could not be found in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 323.6±15.0 °C and a predicted density of 1.122±0.06 g/cm3 . The pKa value is predicted to be 4.89±0.10 .Scientific Research Applications

Resolution and Rotations of Cyclohexanecarboxylic Acids

Optically active cyclohexanecarboxylic acids demonstrate significant potential in the preferential crystallization and synthesis of active trans-disubstituted cyclohexanes, highlighting the importance of optical rotations in understanding molecular structures and reactions (Nohira, Ehara, & Miyashita, 1970).

Photochemistry of Cyclohexanecarboxylic Acids

The study of cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids and their photolysis in cyclohexane presents insights into the formation of isocyanates and tricyclic δ-lactams, demonstrating the photochemical properties and reactions of cyclohexanecarboxylic acid derivatives (Brown, 1964).

Tranexamic Acid Derivatives

Derivatives of tranexamic acid, containing cyclohexanecarboxylic acid moieties, were synthesized to enhance absorption compared to tranexamic acid itself. This research underscores the therapeutic potential of modifying cyclohexanecarboxylic acid structures for improved drug absorption (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Photo-induced Addition to Cyclohexene Derivatives

The photo-induced addition of acetic acid to cyclohexene derivatives, yielding predominantly methyl trans-4-acetoxycyclohexanecarboxylate, illustrates the utility of cyclohexanecarboxylic acids in synthesizing complex organic molecules through photochemical reactions (Leong, Imagawa, Kimoto, & Kawanisi, 1973).

Safety and Hazards

The safety data sheet for a similar compound, trans-4-Methyl-1-cyclohexanecarboxylic acid, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that carboxylic acids, such as this compound, often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Carboxylic acids typically donate a proton (H+) in biological systems, which can influence the function of target molecules .

Biochemical Pathways

Carboxylic acids are involved in numerous biochemical pathways, including energy production and synthesis of other bioactive compounds .

Pharmacokinetics

Carboxylic acids are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Carboxylic acids can influence cellular ph and enzyme activity, which can have various downstream effects .

Action Environment

The action, efficacy, and stability of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid can be influenced by various environmental factors . These may include pH, temperature, and the presence of other substances that can interact with the compound .

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMLEZXKTFPIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-7-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2708703.png)

![2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide](/img/structure/B2708704.png)

![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)

![5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2708713.png)

![2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708720.png)

![N~6~-(3-methoxypropyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2708722.png)

![3-chloro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyridine](/img/structure/B2708723.png)